ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with an amino group, a naphthyridine ring with trifluoromethyl groups, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthyridine core, followed by the introduction of the trifluoromethyl groups. The pyrazole ring is then constructed through cyclization reactions, and finally, the ethyl ester group is introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-[5,7-dimethyl[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
Ethyl 5-amino-1-[5,7-dichloro[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate: Similar structure but with dichloro groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
ethyl 5-amino-1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6N5O2/c1-2-29-14(28)8-6-24-27(12(8)23)11-4-3-7-9(15(17,18)19)5-10(16(20,21)22)25-13(7)26-11/h3-6H,2,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOKPWWHILBKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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